molecular formula C20H22ClN3O2 B6063750 (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-[(6-methylpyridin-2-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-[(6-methylpyridin-2-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B6063750
M. Wt: 371.9 g/mol
InChI Key: BPERBSNVKPTFBQ-RBUKOAKNSA-N
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Description

The compound “(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-[(6-methylpyridin-2-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one” is a complex organic molecule that features a pyrrolo[3,4-d][1,3]oxazole core

Properties

IUPAC Name

(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-[(6-methylpyridin-2-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-14-4-2-7-17(22-14)11-23-12-18-19(13-23)26-20(25)24(18)9-8-15-5-3-6-16(21)10-15/h2-7,10,18-19H,8-9,11-13H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPERBSNVKPTFBQ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CC3C(C2)OC(=O)N3CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)CN2C[C@H]3[C@@H](C2)OC(=O)N3CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:

  • Formation of the pyrrolo[3,4-d][1,3]oxazole core through cyclization reactions.
  • Introduction of the 3-chlorophenyl and 6-methylpyridin-2-yl groups via substitution reactions.
  • Final purification using chromatographic techniques.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify the most efficient catalysts and reagents.
  • Scale-up of the reaction conditions to industrial reactors.
  • Implementation of continuous flow chemistry for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-[(6-methylpyridin-2-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: shares structural similarities with other pyrrolo[3,4-d][1,3]oxazole derivatives.

    Unique Features: The presence of the 3-chlorophenyl and 6-methylpyridin-2-yl groups may confer unique biological activities or chemical reactivity.

List of Similar Compounds

    Pyrrolo[3,4-d][1,3]oxazole derivatives: Known for their diverse biological activities.

    Chlorophenyl derivatives: Often studied for their pharmacological properties.

    Pyridine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.

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